2-Methyl-propanoic Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester
2-Methyl-propanoic Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999)
Brand Name:
Vulcanchem
CAS No.:
25265-77-4
VCID:
VC0047921
InChI:
InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
SMILES:
CC(C)C(C(C)(C)COC(=O)C(C)C)O
Molecular Formula:
C12H24O3
Molecular Weight:
216.32 g/mol
2-Methyl-propanoic Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester
CAS No.: 25265-77-4
Reference Standards
VCID: VC0047921
Molecular Formula: C12H24O3
Molecular Weight: 216.32 g/mol
CAS No. | 25265-77-4 |
---|---|
Product Name | 2-Methyl-propanoic Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester |
Molecular Formula | C12H24O3 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | (3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate |
Standard InChI | InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 |
Standard InChIKey | DAFHKNAQFPVRKR-UHFFFAOYSA-N |
SMILES | CC(C)C(C(C)(C)COC(=O)C(C)C)O |
Canonical SMILES | CC(C)C(C(C)(C)COC(=O)C(C)C)O |
Boiling Point | 471 °F at 760 mm Hg (USCG, 1999) 255-260 °C |
Density | 0.95 at 68 °F (USCG, 1999) Relative density (water = 1): 0.95 |
Flash Point | 248 °F (USCG, 1999) 120 °C o.c. |
Melting Point | -50 °C |
Physical Description | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999) Liquid LIQUID. |
Description | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999) |
Solubility | Solubility in water, g/100ml: 2 |
Synonyms | Isobutyric Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester; 2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate; 2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate; 3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate; Isobutyraldehyde Trimer |
Vapor Density | Relative vapor density (air = 1): 7.5 |
Vapor Pressure | Vapor pressure, Pa at 20 °C: 1.3 |
PubChem Compound | 6490 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume